molecular formula C18H20N4O4 B2835765 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine CAS No. 2034317-78-5

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine

Cat. No.: B2835765
CAS No.: 2034317-78-5
M. Wt: 356.382
InChI Key: YRNPXZKRAOVKHP-UHFFFAOYSA-N
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Description

6-{[1-(2H-1,3-Benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS 2034317-78-5) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecular architecture incorporates a benzodioxole moiety linked to a pyrazinamine core through a pyrrolidinyloxy spacer , creating a multifunctional structure with potential for diverse biological interactions . The compound's strategic design offers conformational flexibility and selective binding characteristics, making it particularly valuable for exploratory research targeting central nervous system (CNS) pathways and enzyme-related mechanisms . With a molecular formula of C 18 H 20 N 4 O 4 and molecular weight of 356.38 g/mol, this compound exhibits favorable physicochemical properties for research applications, including a topological polar surface area of 77 Ų and computed XLogP3 of 1.7, suggesting balanced solubility and permeability characteristics . The dimethylamino group enhances solubility and bioavailability, while the benzodioxole and pyrazine pharmacophores represent privileged structures in medicinal chemistry, known for their ability to interact with various biological targets . The synthetic versatility of this compound allows for further derivatization, supporting the development of novel bioactive molecules and structure-activity relationship studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before handling. The compound is available in various quantities to support different research scales and applications .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-21(2)16-8-19-9-17(20-16)26-13-5-6-22(10-13)18(23)12-3-4-14-15(7-12)25-11-24-14/h3-4,7-9,13H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPXZKRAOVKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multiple steps. One common method involves the reaction of 3,4-(methylenedioxy)phenol (sesamol) with 4-(dimethylamino)pyridine (DMAP) in the presence of a base such as triethylamine in dry tetrahydrofuran (THF). The reaction mixture is then treated with an acyl chloride derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Compound A : 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)Pyrrolidin-3-yl]OxyPhenyl]-8,9-Dihydro-7H-Benzo[7]Annulene-2-Carboxylic Acid
  • Key Features: Core: Benzo[7]annulene (a seven-membered aromatic ring fused to benzene). Substituents: Dichlorophenyl (electron-withdrawing groups), fluoropropyl-pyrrolidine linker.
  • Comparison :
    • The benzo[7]annulene core contrasts with the pyrazine ring in the target compound, likely altering binding affinity to hydrophobic pockets.
    • The fluoropropyl group on pyrrolidine may improve solubility compared to the benzodioxole-carbonyl group, which is more lipophilic .
Compound B : Salts of Methyl 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)Pyrrolidin-3-yl]OxyPhenyl]-8,9-Dihydro-7H-Benzo[7]Annulene-2-Carboxylate
  • Key Features :
    • Core : Same as Compound A but as a methyl ester salt.
    • Substituents : Dichlorophenyl, fluoropropyl-pyrrolidine.
    • Application : Enhanced bioavailability via salt formation, highlighting the importance of formulation in pharmacokinetics .
  • Comparison :
    • Salt formulations (e.g., hydrochloride) could inform strategies to improve the target compound’s solubility.
    • Dichlorophenyl vs. benzodioxole: The latter may reduce oxidative metabolism due to the electron-donating dioxole oxygen atoms .

Pyrazine/Pyridazine Derivatives with Pyrrolidine Linkers

Compound C : 6-[3-(Dimethylamino)Pyrrolidin-1-yl]Pyridin-3-Amine
  • Key Features :

Biological Activity

The compound 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic molecule that features a unique combination of functional groups, including a benzodioxole moiety and a pyrrolidine ring. These structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H19N3O4
  • Molecular Weight : 341.367 g/mol
  • CAS Number : 2097899-07-3

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the benzodioxole and pyrazine rings may allow the compound to interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The structural features may facilitate binding to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown selective antibacterial properties, particularly against Gram-positive bacteria.

Biological Activity Overview

Recent studies have explored the biological effects of benzodioxole derivatives, highlighting their antimicrobial and anticancer properties:

Antimicrobial Activity

Research indicates that compounds containing benzodioxole structures exhibit selective antibacterial activity. For instance:

  • Gram-positive Bacteria : Some derivatives have been shown to inhibit Bacillus subtilis effectively.
  • Fungal Activity : Certain compounds demonstrated antifungal effects against pathogens like Candida albicans.

Anticancer Properties

Benzodioxole derivatives have also been investigated for their cytotoxic effects on cancer cells:

  • Cytotoxicity Studies : Compounds have displayed varying levels of toxicity towards cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, some derivatives showed lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents.

Case Studies and Research Findings

StudyCompoundActivityFindings
Bernard et al. (2014)Benzodioxole DerivativesAnticancerCytotoxic against multiple cancer cell lines with structure–activity relationships established.
Chung et al. (2015)Pyrrolidine DerivativesAntibacterialSelectively active against Bacillus subtilis; identified minimal inhibitory concentrations (MIC).
Desai et al. (2020)3-(2-benzoxazol-5-yl)alanineAntifungalShowed antifungal properties against Candida albicans and cytotoxicity towards various cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity:

  • Electron-Donating Groups : The presence of methoxy or dimethylamino groups has been correlated with increased antimicrobial activity.
  • Benzodioxole Ring Integrity : Maintaining the integrity of the benzodioxole moiety is essential for preserving biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the benzodioxole-pyrrolidine moiety with the pyrazine core. Key steps include:
  • Coupling Reactions : Use cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type couplings, as demonstrated in analogous pyrazine derivatives .
  • Solvent Selection : Dimethyl sulfoxide (DMSO) or acetonitrile under microwave-assisted conditions can enhance reaction efficiency (e.g., 35°C for 48 hours) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization from acetonitrile improves purity .

Table 1 : Comparison of Synthetic Conditions for Pyrazine Derivatives

StepReagents/ConditionsYield (%)Reference
Pyrrolidine couplingCs₂CO₃, CuBr, DMSO, 35°C, 48h17.9
Pyrazine functionalizationK₂CO₃, dry acetonitrile, reflux82

Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for diagnostic groups:
  • Benzodioxole protons at δ 6.8–7.2 ppm (aromatic).
  • Pyrrolidine-CH₂O- protons at δ 3.5–4.0 ppm.
  • N,N-dimethyl groups at δ 2.8–3.2 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z calculated for C₁₉H₂₂N₄O₄: 394.1634) .
  • IR : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and benzodioxole C-O-C vibrations at 1240–1280 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
  • Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as variations in assay buffers can alter compound solubility or target binding .
  • Metabolite Screening : Use LC-MS to rule out interference from degradation products .

Q. What methodologies are recommended for analyzing the reaction mechanism of the benzodioxole-pyrrolidine coupling step in the synthesis?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.
  • Computational Modeling : Density Functional Theory (DFT) can elucidate transition states, particularly the role of copper catalysts in facilitating C-O bond formation .
  • Isotopic Labeling : Use ¹⁸O-labeled benzodioxole to trace oxygen transfer pathways .

Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to predict the compound's target interactions?

  • Methodological Answer :
  • Docking Simulations : Use PyMOL or AutoDock to model interactions with kinases or GPCRs, leveraging the pyrazine ring's π-π stacking potential .
  • QSAR Analysis : Correlate substituent effects (e.g., dimethylamino vs. chloro groups) with bioactivity using Hammett or steric parameters .

Q. What experimental design considerations are critical when evaluating the impact of substituents on the pyrazine ring for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Library : Synthesize analogs with electron-withdrawing (e.g., -Cl, -NO₂) and electron-donating (-OCH₃, -CH₃) groups at the pyrazine 3- and 5-positions .
  • Biological Testing : Use standardized assays (e.g., IC₅₀ determination in kinase panels) to ensure comparability.
  • Data Normalization : Correct for lipophilicity (logP) using HPLC-measured retention times to isolate electronic effects .

Table 2 : SAR Trends in Pyrazine Derivatives

Substituent (Position)Activity Trend (Kinase Inhibition)logP ChangeReference
-OCH₃ (3)↑ Activity+0.5
-Cl (5)↓ Solubility+1.2

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